molecular formula C17H18N2O2 B5863771 N-[4-(butyrylamino)phenyl]benzamide

N-[4-(butyrylamino)phenyl]benzamide

Cat. No. B5863771
M. Wt: 282.34 g/mol
InChI Key: AWIFVPNLXKARDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(butyrylamino)phenyl]benzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as BuAmpB and is synthesized by the reaction of butyryl chloride with 4-aminobenzamide. BuAmpB has been found to exhibit promising biological activities, making it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of BuAmpB is not well understood. However, it has been suggested that BuAmpB may exert its biological activities by inhibiting certain enzymes or proteins involved in cellular processes.
Biochemical and Physiological Effects:
BuAmpB has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as topoisomerase II, which is involved in DNA replication. BuAmpB has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

Advantages and Limitations for Lab Experiments

BuAmpB has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for laboratory experiments. BuAmpB has also been found to exhibit promising biological activities, making it a potential candidate for drug development. However, the limitations of BuAmpB include its low solubility in water and its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on BuAmpB. One potential avenue of research is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets. Another direction is to explore its potential applications in other areas of medicine, such as anti-viral therapy. Additionally, research could focus on developing more soluble analogs of BuAmpB that may have improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of BuAmpB involves the reaction of butyryl chloride with 4-aminobenzamide in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is obtained by filtration and purification using column chromatography.

Scientific Research Applications

BuAmpB has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit promising biological activities such as anti-tumor, anti-inflammatory, and anti-viral properties. BuAmpB has been shown to inhibit the growth of cancer cells by inducing apoptosis, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-[4-(butanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-2-6-16(20)18-14-9-11-15(12-10-14)19-17(21)13-7-4-3-5-8-13/h3-5,7-12H,2,6H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIFVPNLXKARDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.